

Application Notes and Protocols: Hexyl Isobutyrate in Flavor and Fragrance Chemistry

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Compound of Interest

Compound Name: Hexyl isobutyrate

Cat. No.: B1584823

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Introduction

Hexyl isobutyrate (CAS No. 2349-07-7) is a versatile ester widely utilized in the flavor and fragrance industry.[1][2] It is valued for its characteristic sweet, fruity, and green aroma profile, often described with notes of apple, pear, and berry.[3][4] This document provides detailed application notes, experimental protocols for synthesis and analysis, and quantitative data to support researchers and professionals in the fields of flavor and fragrance chemistry. **Hexyl isobutyrate** is found naturally in various fruits and plants, including apples, apricots, chamomile, grapes, and hops.[5]

Organoleptic Profile

Hexyl isobutyrate possesses a multifaceted organoleptic profile that makes it a valuable ingredient in a wide array of commercial products.

- **Odor:** The primary scent is described as green and fruity.[5] More specifically, it exhibits sweet apple and pear-like characteristics with nuances of ripe peach and berries.[3][4] Its odor is of medium strength and has a substantivity of over two hours on a smelling strip.[3]
- **Taste:** When tasted at a concentration of 10 ppm, it is characterized as green, sweet, and fruity, with notes of apple, pear, banana, and melon.[3]

Applications in Flavor and Fragrance

Hexyl isobutyrate's pleasant and versatile aroma and flavor profile lends itself to a broad range of applications.

Flavor Applications

As a flavoring agent, **hexyl isobutyrate** is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 3172.[6] It is commonly used to impart or enhance fruity notes in various food products.[2]

- **Beverages:** It is utilized in non-alcoholic beverages to provide a fruity, apple-like character.[3]
- **Confectionery:** It finds use in hard candies, chewing gum, and frozen dairy products to create or boost fruity flavor profiles.[3]
- **Fruit Flavors:** It is a key component in the creation of apple and pear flavors and can be used to add juicy and ripe notes to grape and mixed-fruit profiles.[7] It blends well with other flavor components, such as caramel notes from ethyl maltol.[8]

Fragrance Applications

In the fragrance industry, **hexyl isobutyrate** is a popular ingredient in a variety of consumer products due to its fresh and fruity scent.[2]

- **Personal Care Products:** It is incorporated into perfumes, colognes, shampoos, body washes, and lotions to provide a pleasant, fruity top note.[7]
- **Household Products:** Its clean and fresh aroma makes it suitable for use in soaps, detergents, fabric softeners, room sprays, and cleaners.[8] The International Fragrance Association (IFRA) recommends a usage level of up to 4.0% in the fragrance concentrate.[1]
[3]

Data Presentation

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₀ O ₂	[7]
Molecular Weight	172.27 g/mol	[2]
CAS Number	2349-07-7	[2]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	198-200 °C	[2]
Flash Point	73 °C (164 °F)	[1][3]
Density	0.86 g/mL at 25 °C	[9]
Refractive Index	n ₂₀ /D 1.412 - 1.416	[2]
Solubility	Insoluble in water; soluble in alcohol and propylene glycol	[3][10]

Recommended Usage Levels

Application	Recommended Level (ppm)
Non-alcoholic beverages	20
Chewing gum	20
Frozen dairy	20
Hard candy	20
Gelatins and puddings	20

Data sourced from The Good Scents Company.[3]

Experimental Protocols

Synthesis of Hexyl Isobutyrate

1. Fischer-Speier Esterification (Chemical Synthesis)

This protocol describes the synthesis of **hexyl isobutyrate** from hexanol and isobutyric acid using an acid catalyst.[\[11\]](#)[\[12\]](#)

- Materials:
 - 1-Hexanol
 - Isobutyric acid
 - Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH)
 - Toluene (optional, for azeotropic removal of water)
 - Sodium bicarbonate (NaHCO_3) solution (5% w/v)
 - Brine (saturated NaCl solution)
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
 - Round-bottom flask
 - Reflux condenser
 - Dean-Stark apparatus (optional)
 - Separatory funnel
 - Heating mantle
 - Magnetic stirrer and stir bar
- Procedure:
 - To a round-bottom flask equipped with a magnetic stir bar, add 1-hexanol and isobutyric acid in a 1:1.2 molar ratio.
 - If using a Dean-Stark apparatus, add toluene to the flask.

- Slowly add the acid catalyst (e.g., 1-2% of the total reactant weight of concentrated H_2SO_4) to the reaction mixture while stirring.
- Assemble the reflux condenser (and Dean-Stark trap if used).
- Heat the mixture to reflux and maintain for 2-4 hours. If using a Dean-Stark trap, monitor the collection of water.
- After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude **hexyl isobutyrate** by fractional distillation under reduced pressure.

2. Enzymatic Synthesis using Immobilized Lipase

This protocol provides a greener alternative to chemical synthesis, utilizing an immobilized lipase as a biocatalyst. This method is adapted from procedures for synthesizing similar hexyl esters.[8]

- Materials:
 - 1-Hexanol
 - Isobutyric acid
 - Immobilized lipase (e.g., Lipozyme TL IM from *Thermomyces lanuginosus*)
 - Organic solvent (e.g., n-hexane, optional for solvent-based system)
 - Molecular sieves (for water removal)

- Incubator shaker
- Reaction vessels (e.g., screw-capped flasks)
- Filtration apparatus
- Procedure:
 - In a screw-capped flask, combine 1-hexanol and isobutyric acid in a desired molar ratio (e.g., 1:1).
 - If using a solvent, add n-hexane. For a solvent-free system, proceed without solvent.
 - Add the immobilized lipase (e.g., 10% by weight of the total substrates).
 - Add molecular sieves to adsorb the water produced during the reaction.
 - Place the flask in an incubator shaker set to a specific temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).
 - Allow the reaction to proceed for several hours (e.g., 5-24 hours), monitoring the progress by taking aliquots and analyzing them by GC.
 - Once the desired conversion is achieved, stop the reaction and separate the immobilized lipase by filtration. The lipase can be washed and reused.
 - If a solvent was used, remove it by rotary evaporation.
 - The resulting **hexyl isobutyrate** can be further purified by distillation if necessary.

Analytical Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Fragrance Analysis

This protocol is for the qualitative and quantitative analysis of **hexyl isobutyrate** in a fragrance mixture.

- Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column: DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[\[11\]](#)
- Carrier gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[\[11\]](#)
- GC Conditions:
 - Injector Temperature: 250 °C
 - Injection Mode: Split (e.g., 50:1 ratio)
 - Oven Temperature Program:
 - Initial temperature: 40-60 °C, hold for 2 minutes.[\[11\]](#)
 - Ramp: 5 °C/min to 240 °C.[\[11\]](#)
 - Final hold: 5-10 minutes at 240 °C.
 - Transfer Line Temperature: 250 °C
- MS Conditions:
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-350
- Sample Preparation:
 - Dilute the fragrance sample in a suitable solvent (e.g., ethanol or dichloromethane) to an appropriate concentration (e.g., 1%).
 - Inject 1 µL of the diluted sample into the GC-MS.
- Data Analysis:

- Identify **hexyl isobutyrate** by comparing its mass spectrum and retention time with that of a known standard and by searching against a mass spectral library (e.g., NIST).
- Quantify using an internal or external standard method.

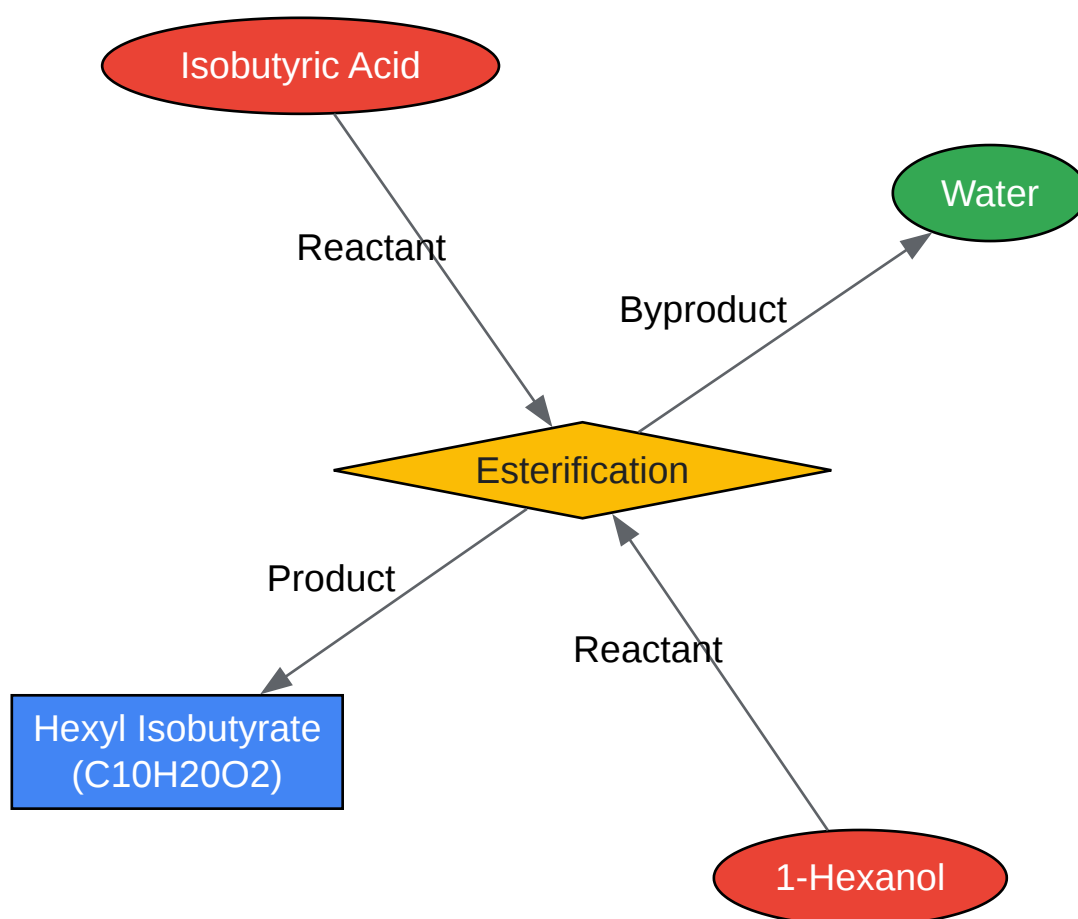
2. Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) for Flavor Analysis

This protocol is suitable for the analysis of volatile **hexyl isobutyrate** in a food or beverage matrix.

- Instrumentation:
 - Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
 - Capillary column: DB-WAX or equivalent polar column.
- Headspace Conditions:
 - Vial Size: 20 mL
 - Sample Volume: 5-10 mL of liquid sample or 1-5 g of solid sample.
 - Incubation Temperature: 50-80 °C.[\[4\]](#)
 - Incubation Time: 10-30 minutes.[\[4\]](#)
 - Agitation: On
- GC Conditions:
 - Injector Temperature: 240 °C
 - Oven Temperature Program: (Similar to GC-MS protocol, can be optimized for the specific matrix)
 - Detector Temperature: 250 °C
 - Carrier Gas: Nitrogen or Helium

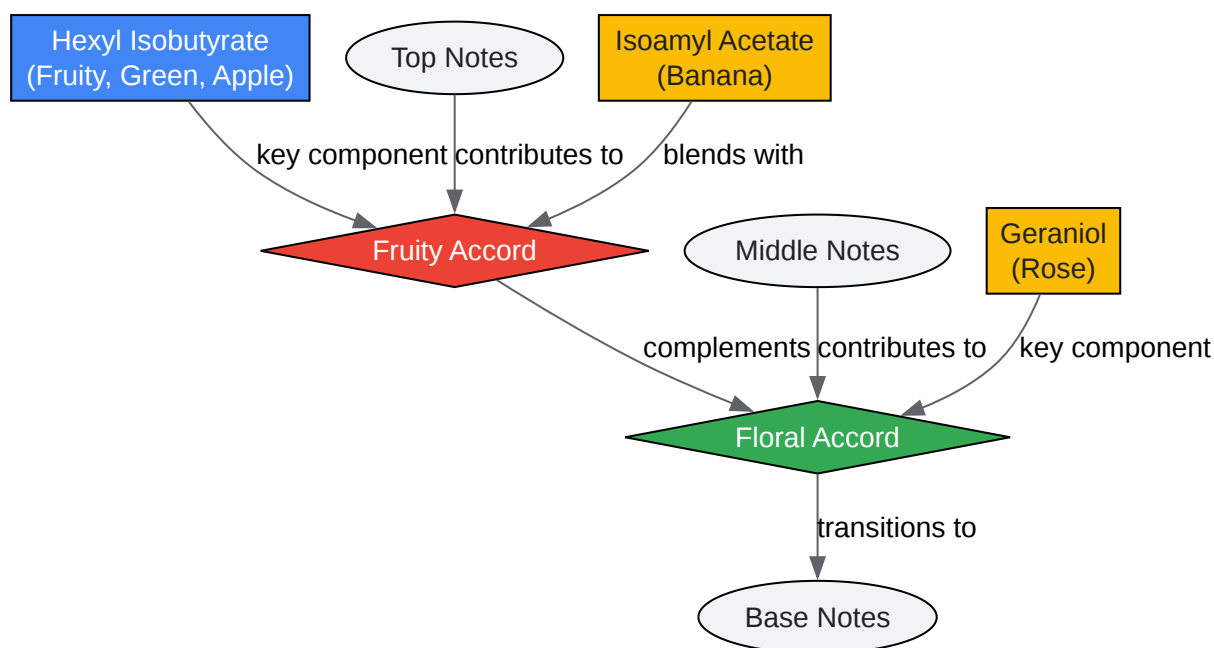
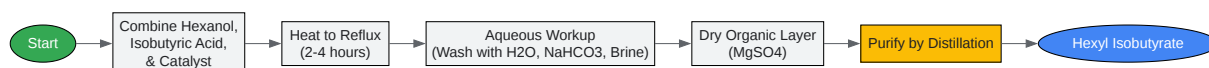
- Sample Preparation:
 - Place the sample into a headspace vial.
 - For solid samples, an aqueous solution may be prepared.
 - Seal the vial immediately.
 - Place the vial in the headspace autosampler.
- Data Analysis:
 - Identify **hexyl isobutyrate** by comparing its retention time with that of a known standard.
 - Quantify using an external standard curve prepared in a similar matrix or by the standard addition method.

Mandatory Visualizations



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Caption: Chemical Synthesis of **Hexyl Isobutyrate**.



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